4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester
Description
4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester is a benzoic acid derivative characterized by a tetrahydro-pyran-4-ylamino group attached via a methylene bridge to the para position of the aromatic ring, with a methyl ester at the carboxylic acid position. This structure combines a cyclic ether (tetrahydropyran) with an amino group, influencing its electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[(oxan-4-ylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)12-4-2-11(3-5-12)10-15-13-6-8-18-9-7-13/h2-5,13,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHMMVLEMAFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester typically involves the reaction of benzoic acid derivatives with tetrahydropyran-4-ylamine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
The table below highlights key structural differences between the target compound and similar benzoic acid esters:
*Calculated based on structural formula.
Key Observations:
- Electronic Effects: The tetrahydro-pyran-4-ylamino group in the target compound provides moderate electron-donating properties via the amine, while the ether oxygen enhances solubility. In contrast, sulfonamide () and bromo () substituents introduce electron-withdrawing effects, altering reactivity .
- Solubility: The cyclic ether in the target compound improves water solubility compared to purely alkylated analogs like Methyl 4-(butylamino)benzoate (). Hydroxybutyl derivatives () further enhance polarity due to the hydroxyl group .
- Biological Activity: Compounds with bulkier substituents (e.g., bromine in ) may exhibit steric hindrance, affecting receptor binding.
Biological Activity
4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester, with the molecular formula and a molecular weight of 249.3 g/mol, is an aromatic carboxylic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its biochemical probe capabilities and its versatility in organic synthesis.
Chemical Structure and Synthesis
The compound features a benzoic acid moiety linked to a tetrahydropyran ring through an amino-methyl group. The synthesis typically involves the reaction of benzoic acid derivatives with tetrahydropyran-4-ylamine, often using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like triethylamine. The reaction is usually conducted in organic solvents like dichloromethane at room temperature, followed by purification techniques such as recrystallization and chromatography .
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Enzyme Interaction
This compound has shown potential in modulating the activity of specific enzymes. Research indicates that derivatives of benzoic acid can influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation in cells. In vitro studies have demonstrated that certain benzoic acid derivatives enhance the activity of cathepsins B and L, enzymes involved in protein catabolism .
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. These activities may be attributed to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
3. Cytotoxic Effects
In various cell-based assays, this compound has been evaluated for its cytotoxicity against different cancer cell lines. The results indicate that it may possess antiproliferative effects, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Proteasome Activity Enhancement : A study conducted on human foreskin fibroblasts demonstrated that certain benzoic acid derivatives significantly enhanced proteasomal activities at concentrations as low as 5 μM, suggesting potential applications in anti-aging therapies .
- Antioxidant Activity : Research has shown that derivatives of benzoic acid, including those with tetrahydropyran substitutions, exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Research Findings
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
